5-(4-Nitrophenoxy)benzene-1,3-diol
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Overview
Description
5-(4-Nitrophenoxy)benzene-1,3-diol is an organic compound with the molecular formula C12H9NO5 It consists of a benzene ring substituted with a nitrophenoxy group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenoxy)benzene-1,3-diol typically involves the nitration of phenol derivatives followed by etherification and hydroxylation reactions. One common method includes the following steps:
Nitration: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 1,3-dihydroxybenzene in the presence of a base such as potassium carbonate to form this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reaction monitoring and control can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenoxy)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones.
Reduction: 5-(4-Aminophenoxy)benzene-1,3-diol.
Substitution: Various substituted phenoxybenzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Nitrophenoxy)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenoxy)benzene-1,3-diol involves its ability to interact with reactive oxygen species (ROS) and other free radicals. The hydroxyl groups can donate hydrogen atoms to neutralize ROS, thereby exhibiting antioxidant activity. Additionally, the nitro group can undergo reduction to form an amino group, which may interact with various biological targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with two hydroxyl groups on a benzene ring.
Resorcinol (1,3-dihydroxybenzene): Similar structure with two hydroxyl groups on a benzene ring.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with two hydroxyl groups on a benzene ring.
Uniqueness
5-(4-Nitrophenoxy)benzene-1,3-diol is unique due to the presence of both a nitrophenoxy group and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, differentiating it from other dihydroxybenzene derivatives .
Properties
IUPAC Name |
5-(4-nitrophenoxy)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZORWWQJLCKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90854039 |
Source
|
Record name | 5-(4-Nitrophenoxy)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90854039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924728-06-3 |
Source
|
Record name | 5-(4-Nitrophenoxy)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90854039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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